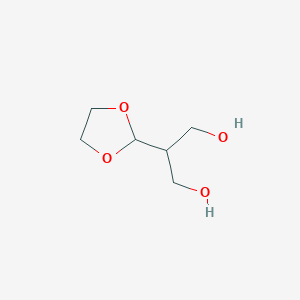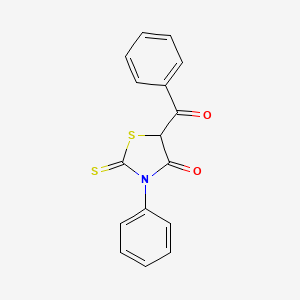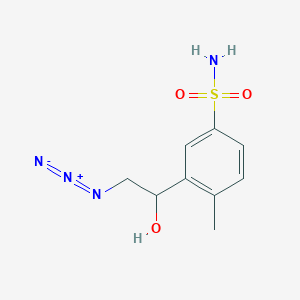![molecular formula C16H25NOSi B12561072 Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- CAS No. 160725-46-2](/img/structure/B12561072.png)
Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- is a chemical compound known for its unique structure and properties. It is a derivative of benzonitrile, where the hydrogen atom in the para position is replaced by a tris(1-methylethyl)silyl group. This modification imparts distinct chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- typically involves the reaction of benzonitrile with a suitable silylating agent. One common method is the reaction of benzonitrile with tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- involves its interaction with specific molecular targets. The silyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug design, where it can interact with enzymes and receptors to modulate their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, further influencing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound without the silyl group.
4-Methylbenzonitrile: A derivative with a methyl group instead of the silyl group.
4-Chlorobenzonitrile: A derivative with a chlorine atom instead of the silyl group.
Uniqueness
Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group. This group imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. The silyl group also enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Propriétés
Numéro CAS |
160725-46-2 |
|---|---|
Formule moléculaire |
C16H25NOSi |
Poids moléculaire |
275.46 g/mol |
Nom IUPAC |
4-tri(propan-2-yl)silyloxybenzonitrile |
InChI |
InChI=1S/C16H25NOSi/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-15(11-17)8-10-16/h7-10,12-14H,1-6H3 |
Clé InChI |
VBWUEOMCLDRPGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



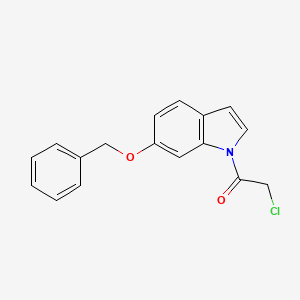
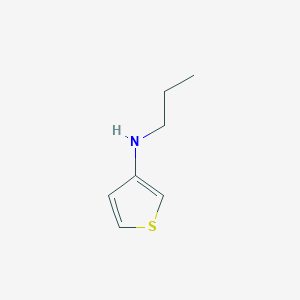


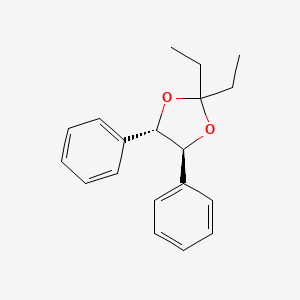
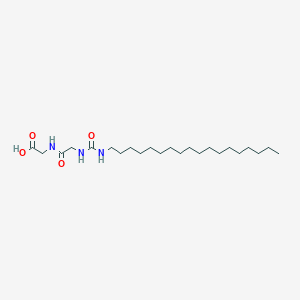
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
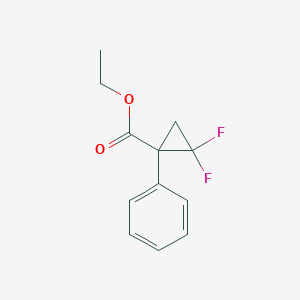
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
